![molecular formula C10H9BrF3N B2694490 1-(2-Bromo-5-(trifluoromethyl)phenyl)cyclopropan-1-amine CAS No. 1260797-00-9](/img/structure/B2694490.png)
1-(2-Bromo-5-(trifluoromethyl)phenyl)cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-5-(trifluoromethyl)phenyl)cyclopropan-1-amine is a chemical compound with the molecular formula C10H9BrF3N . It has a molecular weight of 280.09 . The IUPAC name for this compound is 1-[2-bromo-5-(trifluoromethyl)phenyl]cyclopropanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9BrF3N/c11-8-2-1-6(10(12,13)14)5-7(8)9(15)3-4-9/h1-2,5H,3-4,15H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .Scientific Research Applications
Synthesis and Biological Activities
- Antimicrobial and Cytotoxic Activity : Derivatives synthesized from similar structures have demonstrated significant antimicrobial and cytotoxic properties, highlighting the potential use of 1-(2-Bromo-5-(trifluoromethyl)phenyl)cyclopropan-1-amine in developing new pharmaceuticals with antibacterial and anticancer capabilities (Noolvi et al., 2014).
Chemoselective Synthesis
- Heterocyclization Reactions : The compound has been used as a precursor in chemoselective synthesis processes, such as the formation of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles, showcasing its versatility in creating heterocyclic compounds which are crucial in drug development and materials science (Aquino et al., 2015).
Organic Synthesis Techniques
- Spiroaziridination and Amino-alkene Cyclisation : Research indicates that 1-(2-Bromo-5-(trifluoromethyl)phenyl)cyclopropan-1-amine can be involved in high-pressure spiroaziridination reactions and amino-alkene cyclisation, which are useful for the synthesis of bicyclic amines and exploring novel synthetic pathways (Rulev & Maddaluno, 2001).
Advanced Material Development
Luminescent Metal Organic Frameworks (MOFs) : The compound's derivatives have been utilized in the strategic design and functionalization of MOFs for applications such as selective gas/vapor sorption and sensing of hazardous materials in water, demonstrating its potential in creating materials for environmental monitoring and safety applications (Das & Mandal, 2018).
Organic/Inorganic Semiconductor Hybrid Particles : Functionalized derivatives have been employed in the synthesis of hybrid particles, merging organic semiconductors with inorganic quantum dots, for applications in optoelectronics and photovoltaics, highlighting the role of such compounds in the development of next-generation electronic materials (de Roo et al., 2014).
Safety and Hazards
This compound is associated with several hazard statements, including H302, H315, H319, and H335 . These codes correspond to specific hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound .
properties
IUPAC Name |
1-[2-bromo-5-(trifluoromethyl)phenyl]cyclopropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3N/c11-8-2-1-6(10(12,13)14)5-7(8)9(15)3-4-9/h1-2,5H,3-4,15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRRJFMIRSFZSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=C(C=CC(=C2)C(F)(F)F)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Bromo-5-(trifluoromethyl)phenyl]cyclopropan-1-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.